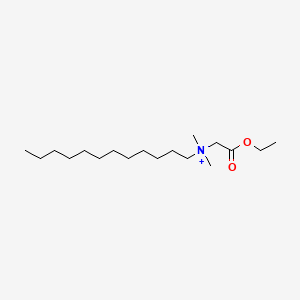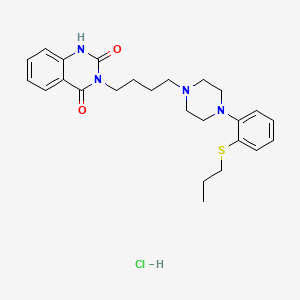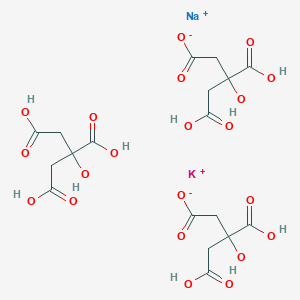
Tricitrates
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricitrates: is a combination of three different compounds: citric acid, potassium citrate, and sodium citrate. This compound is primarily used as a urinary alkalizer to make urine less acidic, which helps in treating conditions such as acidosis, gout, and kidney stones . This compound is also known for its role in managing renal tubular acidosis and cystinosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricitrates is prepared by combining citric acid with potassium citrate and sodium citrate. The reaction involves the neutralization of citric acid with potassium hydroxide and sodium hydroxide to form potassium citrate and sodium citrate, respectively. The reaction conditions typically involve maintaining a controlled pH and temperature to ensure complete neutralization and formation of the desired salts.
Industrial Production Methods: In industrial settings, this compound is produced by mixing citric acid with potassium citrate and sodium citrate in a suitable aqueous medium. The solution is then filtered and concentrated to achieve the desired concentration of the active ingredients. The final product is usually formulated as an oral solution for ease of administration .
Chemical Reactions Analysis
Types of Reactions: Tricitrates undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form carbon dioxide and water.
Reduction: this compound can be reduced to form citric acid and its corresponding salts.
Substitution: this compound can undergo substitution reactions with other acids or bases to form different citrate salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include hydrochloric acid and sodium hydroxide.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Citric acid and its corresponding salts.
Substitution: Different citrate salts depending on the reagents used.
Scientific Research Applications
Tricitrates has a wide range of scientific research applications, including:
Chemistry: Used as a buffering agent in various chemical reactions to maintain a stable pH.
Biology: Used in cell culture media to regulate the pH and provide essential ions for cell growth.
Medicine: Used to treat conditions such as acidosis, gout, and kidney stones by alkalizing the urine.
Industry: Used in the food and beverage industry as a preservative and flavoring agent.
Mechanism of Action
Tricitrates works by being absorbed and metabolized to potassium bicarbonate and sodium bicarbonate, which act as systemic alkalizers. These bicarbonates help to neutralize excess acid in the body, thereby reducing the acidity of urine. The compound does not neutralize gastric juice or disturb digestion, making it suitable for long-term use . The molecular targets include the kidneys, where it helps to excrete excess acid and maintain a balanced pH .
Comparison with Similar Compounds
Sodium bicarbonate: Used to treat acidosis and alkalize urine.
Potassium bicarbonate: Used to treat acidosis and alkalize urine.
Neut (sodium bicarbonate): Used for similar purposes as tricitrates.
Uniqueness: this compound is unique in that it combines the effects of citric acid, potassium citrate, and sodium citrate, providing a balanced approach to alkalizing urine and treating acidosis. This combination allows for a more comprehensive treatment compared to using individual compounds alone .
Properties
Molecular Formula |
C18H22KNaO21 |
|---|---|
Molecular Weight |
636.4 g/mol |
IUPAC Name |
potassium;sodium;3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/3C6H8O7.K.Na/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;;;2*+1/p-2 |
InChI Key |
VPFJFVSOMFYXFV-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


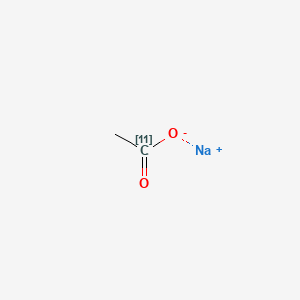
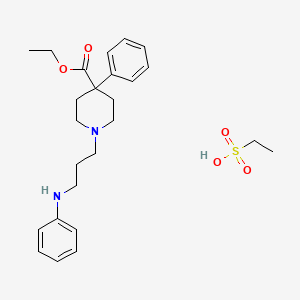
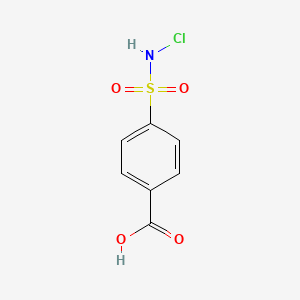
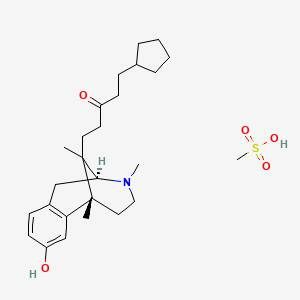
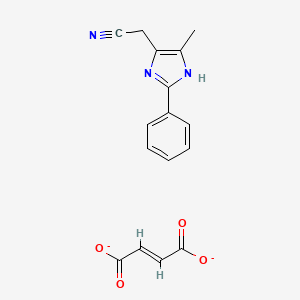
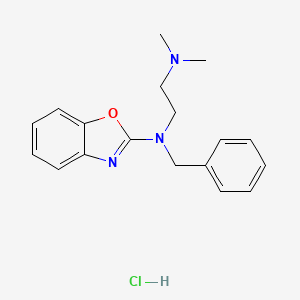

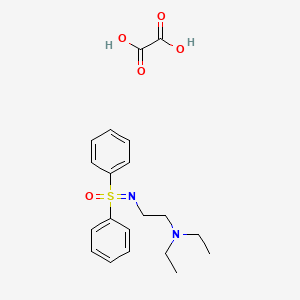
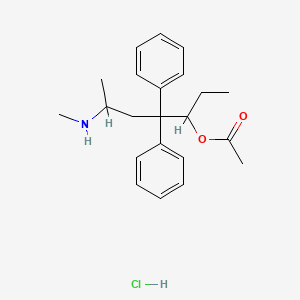
![1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid](/img/structure/B10859378.png)


